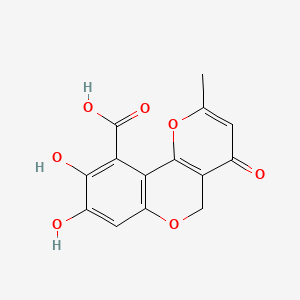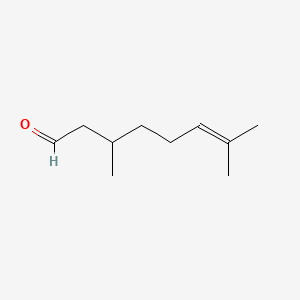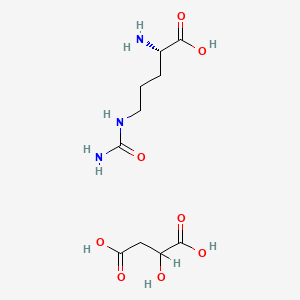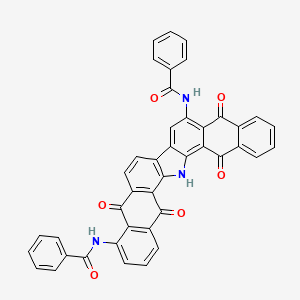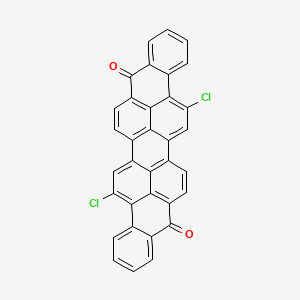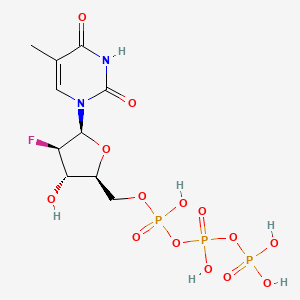
Clevudine triphosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Clevudine triphosphate is a nucleoside analogue of the unnatural L-configuration that has demonstrated potent activity against hepatitis B virus in vitro and in clinical studies . It is the active triphosphate form of clevudine, which is known chemically as 1-(2′-deoxy-2′-fluoro-β-L-arabinofuranosyl)-5-methyluracil . This compound is significant due to its antiviral properties, particularly against hepatitis B virus, making it a valuable agent in the treatment of chronic hepatitis B .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of clevudine triphosphate involves the phosphorylation of clevudine. This process typically occurs in primary human hepatocytes where clevudine is converted to its monophosphate form, which is then further phosphorylated to the diphosphate and finally to the triphosphate form . The rate-limiting step in this phosphorylation process is the conversion of the monophosphate to the diphosphate .
Industrial Production Methods: Industrial production of this compound involves the use of high-performance liquid chromatography (HPLC) to analyze and ensure the purity of the compound . The production process is optimized to achieve high yields and purity, which is crucial for its effectiveness as an antiviral agent .
Chemical Reactions Analysis
Types of Reactions: Clevudine triphosphate primarily undergoes phosphorylation reactions within the cell. It is phosphorylated by cellular kinases to its active triphosphate form .
Common Reagents and Conditions: The phosphorylation process involves the use of cellular kinases such as cytosolic thymidine kinase, deoxycytidine kinase, and mitochondrial deoxypyrimidine kinase . These enzymes facilitate the addition of phosphate groups to clevudine, converting it to its active triphosphate form .
Major Products Formed: The major product formed from the phosphorylation of clevudine is this compound . This active form is responsible for the antiviral activity of the compound .
Scientific Research Applications
Clevudine triphosphate has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It is used in studies involving nucleoside analogues and their mechanisms of action.
Medicine: this compound is extensively studied for its antiviral properties, especially against hepatitis B virus.
Industry: The compound is used in the pharmaceutical industry for the development of antiviral drugs.
Mechanism of Action
Clevudine triphosphate acts as a competitive inhibitor by binding to the catalytic center of the hepatitis B virus polymerase . This binding prevents the addition of natural nucleoside substrates into the elongating DNA chain, thereby inhibiting viral replication . The phosphorylation of clevudine to its triphosphate form is facilitated by cellular kinases, making it an effective antiviral agent .
Comparison with Similar Compounds
- Lamivudine
- Adefovir
- Entecavir
- Telbivudine
Comparison: Clevudine triphosphate is unique due to its L-configuration, which contributes to its potent antiviral activity and favorable toxicity profile . Compared to other nucleoside analogues like lamivudine and adefovir, this compound has shown higher efficacy in inhibiting hepatitis B virus replication . Additionally, its unique mechanism of action, involving the inhibition of the hepatitis B virus polymerase, sets it apart from other similar compounds .
Properties
CAS No. |
174625-00-4 |
|---|---|
Molecular Formula |
C10H16FN2O14P3 |
Molecular Weight |
500.16 g/mol |
IUPAC Name |
[[(2S,3S,4R,5S)-4-fluoro-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H16FN2O14P3/c1-4-2-13(10(16)12-8(4)15)9-6(11)7(14)5(25-9)3-24-29(20,21)27-30(22,23)26-28(17,18)19/h2,5-7,9,14H,3H2,1H3,(H,20,21)(H,22,23)(H,12,15,16)(H2,17,18,19)/t5-,6+,7-,9-/m0/s1 |
InChI Key |
RUKRVHYQIIURNV-XQXXSGGOSA-N |
SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)F |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@@H]2[C@@H]([C@H]([C@@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)F |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Clevudine triphosphate; L-FMAU-TP; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


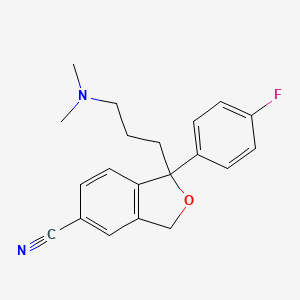
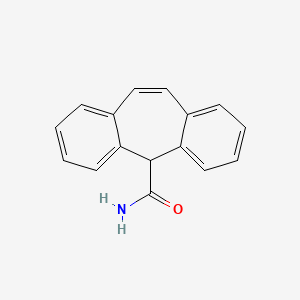
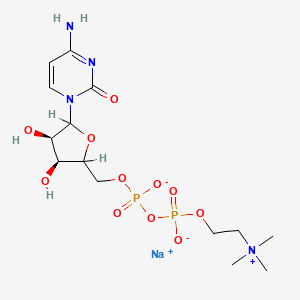
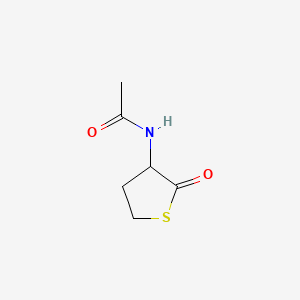
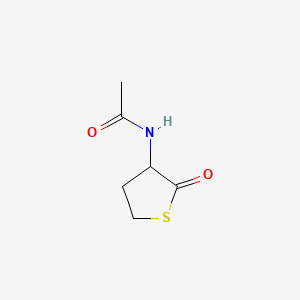
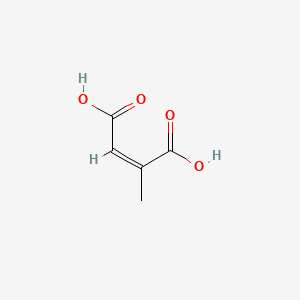
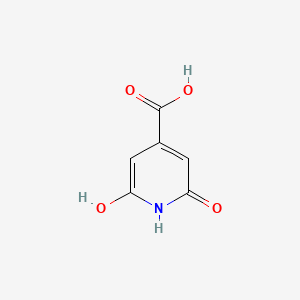
![(3-hydroxy-23,24-dimethoxy-7,7-dimethyl-5,8,18,27,29-pentaoxo-9,20-dioxa-6-azaheptacyclo[15.12.0.02,14.04,12.06,10.019,28.021,26]nonacosa-1(17),2,4(12),13,15,19(28),21,23,25-nonaen-10-yl)methyl 3-methylbutanoate](/img/structure/B1669104.png)
